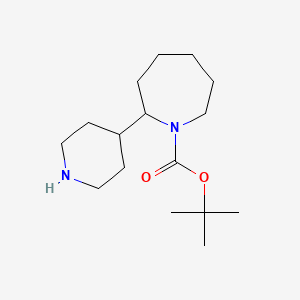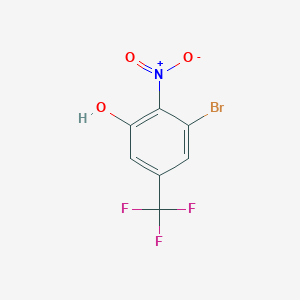
3-Bromo-5-hydroxy-4-nitrobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
3-Bromo-5-hydroxy-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Scientific Research Applications
3-Bromo-5-hydroxy-4-nitrobenzotrifluoride is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the preparation of bioactive compounds that can be studied for their biological effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxy-4-nitrobenzotrifluoride is primarily related to its functional groups. The bromine atom can participate in substitution reactions, while the nitro and hydroxyl groups can undergo reduction and oxidation reactions, respectively. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry .
Comparison with Similar Compounds
3-Bromo-5-hydroxy-4-nitrobenzotrifluoride can be compared with similar compounds such as:
3-Bromo-5-nitrobenzotrifluoride: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-Bromo-3-nitrobenzotrifluoride: Has a different substitution pattern, which can affect its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its combination of bromine, hydroxyl, and nitro groups, which contribute to its diverse reactivity and applications.
Properties
Molecular Formula |
C7H3BrF3NO3 |
|---|---|
Molecular Weight |
286.00 g/mol |
IUPAC Name |
3-bromo-2-nitro-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-3(7(9,10)11)2-5(13)6(4)12(14)15/h1-2,13H |
InChI Key |
GGUFNPLROBJXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
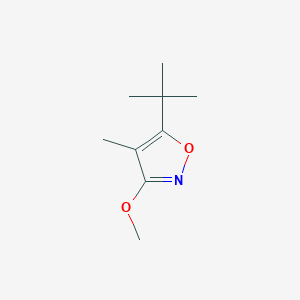
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
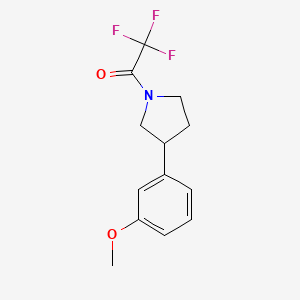

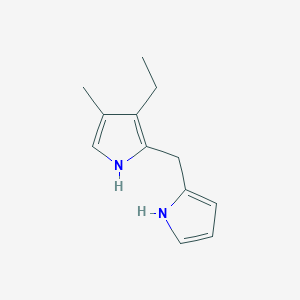
![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
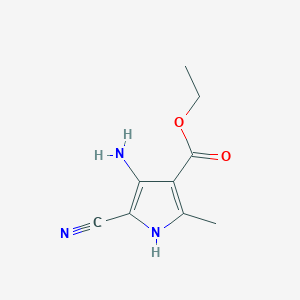
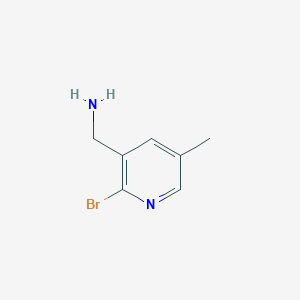
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
